Dibutyl 4-nitrobutyl phosphate is an organophosphate compound characterized by its phosphate group, which is esterified with dibutyl and 4-nitrobutyl groups. This compound is known for its applications in various industrial processes, particularly in metalworking fluids and as a potential additive in lubricants. Its structure allows it to function effectively in these roles, providing lubrication and protection against wear and corrosion.
Dibutyl 4-nitrobutyl phosphate can be sourced from chemical manufacturers specializing in organophosphate esters. It is often produced in controlled environments to ensure purity and consistency, as required for industrial applications. The compound is typically listed in chemical databases such as PubChem and the European Chemicals Agency, which provide detailed information regarding its properties and safety data .
This compound falls under the category of organophosphates, which are widely used in agriculture and industry. Organophosphates are known for their effectiveness as insecticides, herbicides, and fungicides, but they also serve as lubricants and additives in various industrial applications. The classification of dibutyl 4-nitrobutyl phosphate is critical for understanding its regulatory status and safety measures .
Dibutyl 4-nitrobutyl phosphate can be synthesized through several methods, with the most common involving the reaction of dibutyl phosphate with 4-nitrobutanol. This reaction typically takes place under acidic or basic conditions to facilitate the formation of the ester bond.
Dibutyl 4-nitrobutyl phosphate has a molecular formula of C12H23N1O4P. Its structure consists of a phosphate group bonded to two butyl chains and a nitrobutyl group. The presence of the nitro group contributes to its reactivity and potential applications.
CC(C)CCOC(=O)P(=O)(O)OCC(C)C
YJZKXQFQXWZKQZ-UHFFFAOYSA-N
Dibutyl 4-nitrobutyl phosphate can undergo several chemical reactions typical of organophosphates:
The kinetics of these reactions depend on factors such as temperature, pH, and the presence of catalysts or other reactants. Understanding these reactions is crucial for optimizing its use in industrial applications.
The mechanism by which dibutyl 4-nitrobutyl phosphate functions primarily involves its ability to act as a lubricant and corrosion inhibitor. When applied to metal surfaces, it forms a protective film that reduces friction and wear during operation.
Dibutyl 4-nitrobutyl phosphate finds various scientific uses:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1